

An In-depth Technical Guide to the Thermal Properties of Aluminosilicate Glasses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Introduction

Aluminosilicate glasses, a class of materials primarily composed of silicon dioxide (SiO_2) and aluminum oxide (Al_2O_3), are renowned for their exceptional thermal and mechanical properties. [1] These characteristics make them indispensable in a wide array of demanding applications, from robust electronic displays and high-temperature cookware to specialized laboratory apparatus and pharmaceutical packaging. [2][3] The inclusion of alumina into the silica network significantly enhances the glass's durability, chemical resistance, and thermal stability compared to conventional soda-lime or borosilicate glasses. [4][5] This guide provides a comprehensive overview of the core thermal properties of aluminosilicate glasses, details the experimental protocols for their measurement, and presents quantitative data to aid in material selection and application development.

Core Thermal Properties

The thermal behavior of aluminosilicate glasses is dictated by several key properties, each of which is influenced by the specific composition of the glass, particularly the ratio of alumina to silica and the type and concentration of any modifying oxides (e.g., Na_2O , CaO , Li_2O). [6][7][8]

Thermal Conductivity

Thermal conductivity (k) quantifies a material's ability to conduct heat. In glasses, which are amorphous solids, heat is primarily transferred through the vibration of atomic bonds (phonons). The disordered network structure of glass limits the mean free path of phonons, resulting in generally lower thermal conductivity compared to crystalline materials.^{[9][10]} The addition of alumina to the silicate network can influence the packing density and bond strength, thereby affecting thermal conductivity. For many silicate glasses, the thermal conductivity is not strongly dependent on compositional changes but rather on the amorphous nature of the structure itself.^[11]

Thermal Expansion

The coefficient of thermal expansion (CTE) describes the fractional change in the size of a material in response to a change in temperature.^[12] A low CTE is a hallmark of many aluminosilicate glasses, contributing to their excellent thermal shock resistance.^[13] The incorporation of different alkali or alkaline earth oxides can significantly modify the CTE. For instance, lithium aluminosilicate (LAS) glass-ceramics are known for their near-zero or even negative CTE, making them exceptionally stable to temperature fluctuations.^{[14][15][16]}

Heat Capacity

Heat capacity (C_p) is the amount of heat required to raise the temperature of a substance by a specific amount.^[17] In glasses, the heat capacity is influenced by the vibrational modes of the atomic network. As the temperature of a glass is increased, it exhibits a step-like increase in heat capacity at the glass transition temperature (T_g), which corresponds to the onset of large-scale molecular motion.^{[18][19]}

Thermal Shock Resistance

Thermal shock resistance is a material's ability to withstand rapid changes in temperature without fracturing. This property is not an intrinsic material constant but is a function of several properties, including thermal conductivity, CTE, mechanical strength, and sample geometry. The low CTE of aluminosilicate glasses is a primary contributor to their superior thermal shock resistance compared to soda-lime glass.^[12]

Quantitative Thermal Property Data

The following tables summarize key thermal properties for various aluminosilicate glass compositions. It is important to note that these values can vary depending on the precise composition and thermal history of the glass.

Table 1: General Thermal Properties of Aluminosilicate Glasses

Property	Typical Value Range	Source(s)
Softening Temperature	$\geq 920\text{ }^{\circ}\text{C}$	[20]
Working Temperature	$\sim 600\text{ }^{\circ}\text{C}$	[20]
Shock Temperature	$\leq 370\text{ }^{\circ}\text{C}$	[20]

Table 2: Coefficient of Thermal Expansion (CTE) for Various Aluminosilicate Glasses

Glass Composition Type	CTE ($\times 10^{-6}/\text{K}$)	Temperature Range ($^{\circ}\text{C}$)	Source(s)
General Aluminosilicate	9.8	at 300	[3]
Lithium Aluminosilicate (LAS) with varying B_2O_3	5.93 - 6.90	25 - 500	[8]
Lithium Aluminosilicate (LAS) Glass-Ceramic	-0.2 to 1.2	Not Specified	[21]
Transparent Lithium Aluminosilicate Glass-Ceramic	-0.5 to 0.5	-120 to 500	[16]

Table 3: Thermal Conductivity and Heat Capacity of Selected Aluminosilicate Glasses

Glass Composition	Thermal Conductivity (W/m·K)	Heat Capacity (J/g·K)	Source(s)
Sodium Disilicate (NS2) Glass (at 300 K)	< 1.4 (approx.)	~0.8 (approx.)	[9][22]
Calcium Aluminosilicate (CAS) Glass	~1.6 (for a specific composition)	Not Specified	[23]
Sodium Aluminosilicate	~1.0 (at 0°C and 100°C)	Not Specified	[11]

Note: Data for thermal conductivity and heat capacity of specific aluminosilicate compositions is less commonly tabulated in general sources and often requires consulting specific research papers.

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal properties of aluminosilicate glasses is crucial for their effective application. The following are standard experimental techniques used for this purpose.

Differential Scanning Calorimetry (DSC)

- Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. This technique is used to determine the glass transition temperature (T_g) and the specific heat capacity (C_p). [17][24] The glass transition is observed as a step-like change in the heat flow signal due to the change in heat capacity of the sample. [24]
- Methodology:
 - A small, precisely weighed sample of the glass (typically 10-15 mg) is placed in an aluminum pan. [25] An empty pan is used as a reference.

- The sample and reference are heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen).[25]
- The DSC instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
- The glass transition temperature (T_g) is determined from the midpoint of the step change in the heat flow curve.[25]
- Specific heat capacity can be determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.
- Relevant Standards: ASTM E1356, ISO 11357-2 for glass transition temperature.[8][25]

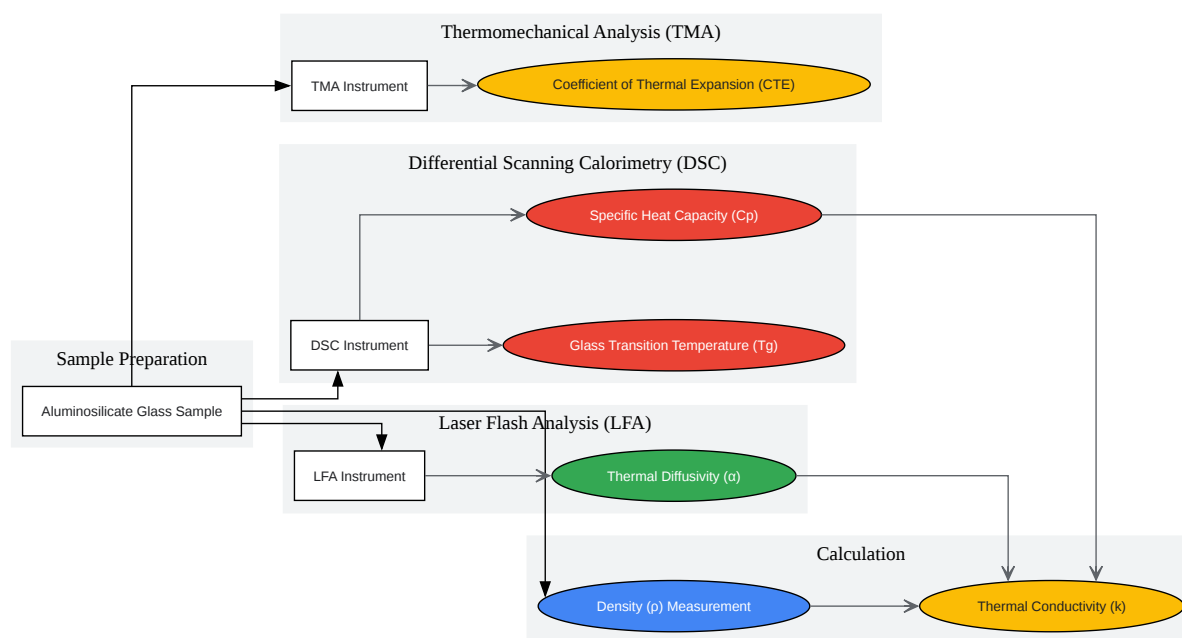
Thermomechanical Analysis (TMA)

- Principle: TMA measures the dimensional changes of a material as a function of temperature under a constant, non-oscillating force.[26] It is the primary technique for determining the coefficient of thermal expansion (CTE).
- Methodology:
 - A precisely prepared sample with a known length is placed in the TMA furnace.
 - A probe is placed in contact with the sample, applying a small, constant force.
 - The sample is heated at a controlled rate (e.g., 5 °C/min).[8]
 - The displacement of the probe is measured as the sample expands or contracts with temperature.
 - The CTE is calculated from the slope of the dimensional change versus temperature curve.
- Relevant Standards: ASTM E831, ISO 11359-2.[12]

Laser Flash Analysis (LFA)

- Principle: The laser flash method is a widely used technique to measure the thermal diffusivity (α) of a material.[2] From the thermal diffusivity, the thermal conductivity (k) can be calculated if the specific heat capacity (C_p) and density (ρ) are known ($k = \alpha \cdot C_p \cdot \rho$).[14]
- Methodology:
 - A small, disc-shaped sample is coated with a thin layer of graphite to ensure absorption of the laser pulse and to allow for infrared detection.
 - The front side of the sample is irradiated with a short pulse of energy from a laser or a xenon flash lamp.[23]
 - An infrared detector on the rear side of the sample measures the resulting temperature rise as a function of time.[2]
 - The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
- Relevant Standards: ASTM E1461.

Diagrams



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Caption: Experimental workflow for determining the thermal properties of aluminosilicate glasses.

Conclusion

The thermal properties of aluminosilicate glasses are critical to their performance in a multitude of advanced applications. Their low coefficient of thermal expansion, high-temperature stability, and excellent thermal shock resistance set them apart from other glass families. Understanding

the interplay between composition and these thermal characteristics, as well as the standardized methods for their measurement, is essential for researchers, scientists, and engineers. This guide has provided a foundational understanding of these properties and the experimental protocols used for their characterization, offering a valuable resource for the development and application of these remarkable materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermal Properties of Aluminosilicate Glasses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143363#thermal-properties-of-aluminosilicate-glasses]

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